N-(2,5-dimethoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide
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Overview
Description
N-(2,5-DIMETHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic rings, imidazole, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. Common steps may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Coupling reactions: The final assembly of the molecule may involve coupling reactions to attach the various aromatic and functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction reactions could target the imidazole ring or sulfonyl groups.
Substitution: Aromatic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethoxyphenyl)acetamide: Lacks the imidazole and sulfonyl groups.
2-Phenyl-1H-imidazole-5-thiol: Contains the imidazole and thiol groups but lacks the aromatic sulfonyl component.
4-(4-Methylbenzenesulfonyl)phenyl derivatives: Similar sulfonyl group but different core structures.
Uniqueness
N-(2,5-DIMETHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
Molecular Formula |
C26H25N3O5S2 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N3O5S2/c1-17-9-12-20(13-10-17)36(31,32)26-25(28-24(29-26)18-7-5-4-6-8-18)35-16-23(30)27-21-15-19(33-2)11-14-22(21)34-3/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
JOOFPONHTIPCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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